4-(4-Aminomethyl-phenyl)-butan-1-ol
Description
4-(4-Aminomethyl-phenyl)-butan-1-ol is a secondary alcohol featuring a butan-1-ol backbone with a para-substituted phenyl group bearing an aminomethyl (-CH2NH2) moiety. This structure combines hydrophilic (hydroxyl and amine groups) and hydrophobic (aromatic ring) properties, making it a candidate for applications in medicinal chemistry, agrochemicals, or material science. For instance, compounds like 4-(4-Methylphenyl)butan-1-ol () and 4-(dimethylamino)butan-1-ol () highlight the influence of substituents on physical and chemical properties.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-[4-(aminomethyl)phenyl]butan-1-ol |
InChI |
InChI=1S/C11H17NO/c12-9-11-6-4-10(5-7-11)3-1-2-8-13/h4-7,13H,1-3,8-9,12H2 |
InChI Key |
YGDPFYHSIQMUGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCO)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and properties of 4-(4-Aminomethyl-phenyl)-butan-1-ol with related compounds:
Physical and Chemical Properties
- Hydrophobicity: Compounds with aromatic substituents (e.g., 4-(4-Methylphenyl)butan-1-ol) exhibit higher hydrophobicity compared to aliphatic analogs like 4-(dimethylamino)butan-1-ol, which is liquid at room temperature .
- Reactivity: The aminomethyl group in the target compound may enhance nucleophilicity, similar to 4-amino-1-butanol (), which has applications in peptide synthesis. In contrast, halogenated derivatives like 4-Fluoro-1-butanol show distinct reactivity due to electronegative substituents .
- Biological Activity: 4-(n-Heptyloxy)butan-1-ol acts as a pheromone in beetles, demonstrating the role of alkoxy chains in interspecies communication . The nitrosamino derivative 4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)butan-1-ol (NNAL) () highlights the impact of nitroso groups on carcinogenicity.
Preparation Methods
Reaction Mechanism and Conditions
In this approach, THF reacts with acyl chloride (e.g., benzoyl chloride) under zinc chloride catalysis to form 4-chlorobutanol ester. Without isolation, this intermediate undergoes Friedel-Crafts alkylation with benzene in the presence of aluminum trichloride, yielding 4-phenyl-butanol ester. Subsequent alkaline hydrolysis produces 4-phenyl-1-butanol with a reported yield of 70–75%.
Key Parameters :
-
Catalyst : Anhydrous ZnCl₂ for esterification; AlCl₃ for alkylation.
-
Solvents : Ethanol or toluene for esterification; benzene for alkylation.
-
Temperature : 0–10°C for alkylation to minimize side reactions.
Limitations and Modifications
While effective for unsubstituted phenyl groups, introducing functional groups (e.g., aminomethyl) on the phenyl ring requires post-synthetic modifications. Direct Friedel-Crafts alkylation with substituted benzenes is hindered by electronic deactivation, necessitating alternative strategies for functionalization.
Introduction of the Aminomethyl Group via Halogenation and Amination
To install the aminomethyl (-CH₂NH₂) group at the para position of the phenyl ring, a two-step halogenation-amination sequence is employed.
Benzylic Bromination
4-Phenyl-1-butanol undergoes radical bromination at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in carbon tetrachloride. This yields 4-(4-bromomethylphenyl)-butan-1-ol.
Optimization Notes :
-
Light Exposure : UV light enhances bromination efficiency.
-
Yield : ~80% with strict exclusion of moisture.
Gabriel Synthesis for Primary Amine Formation
The bromomethyl intermediate reacts with potassium phthalimide in dimethylformamide (DMF), forming a phthalimide-protected amine. Hydrolysis with hydrazine liberates the primary amine, yielding 4-(4-aminomethylphenyl)-butan-1-ol.
Reaction Conditions :
-
Solvent : Anhydrous DMF at 80°C for 12 hours.
-
Deprotection : Hydrazine hydrate in ethanol under reflux (6 hours).
Yield : 65–70% after column purification.
Reductive Amination of Ketone Intermediates
An alternative route leverages reductive amination to introduce the aminomethyl group. This method, inspired by US20180029973A1 , avoids harsh halogenation steps.
Oxidation to Ketone
4-Phenyl-1-butanol is oxidized to 4-(4-acetylphenyl)-butan-1-ol using Jones reagent (CrO₃/H₂SO₄) in acetone. The ketone intermediate is isolated via distillation (yield: 85%).
Reductive Amination
The ketone reacts with ammonium acetate and sodium cyanoborohydride in methanol, facilitating imine formation and subsequent reduction to the primary amine.
Critical Parameters :
-
pH Control : Maintained at 6–7 using acetic acid.
-
Temperature : Room temperature to prevent over-reduction.
Yield : 75% after recrystallization.
Nitration-Reduction Pathway
For laboratories equipped to handle nitro intermediates, nitration followed by reduction offers a viable route.
Nitration of 4-Phenyl-1-butanol
Nitration with fuming nitric acid and sulfuric acid introduces a nitro group at the para position, yielding 4-(4-nitrophenyl)-butan-1-ol.
Caution :
Catalytic Hydrogenation
The nitro group is reduced to an amine using H₂ and palladium on carbon (Pd/C) in ethanol. Subsequent methylation with formaldehyde and sodium borohydride introduces the aminomethyl group.
Yield : 50–55% after two steps.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield (%) | Scalability |
|---|---|---|---|---|
| Halogenation-Amination | High regioselectivity; avoids strong acids | Requires toxic brominating agents | 65–70 | Moderate |
| Reductive Amination | Mild conditions; fewer steps | Requires ketone oxidation step | 75 | High |
| Nitration-Reduction | Utilizes common reagents | Low yield; hazardous intermediates | 50–55 | Low |
Industrial-Scale Considerations
For large-scale synthesis, the reductive amination route is preferred due to its streamlined workflow and compatibility with continuous flow reactors. US20170342018A1 highlights the use of sodium chlorite and TEMPO catalyst for oxidation steps, which can be adapted for ketone synthesis. Critical factors include:
Q & A
Q. Optimization strategies :
- Catalyst selection : Use phase-transfer catalysts to enhance reaction rates in biphasic systems.
- Temperature control : Maintain temperatures between 50–80°C to balance reaction speed and byproduct formation .
- Purification : Employ steam distillation or column chromatography to isolate high-purity products .
Basic: Which analytical techniques are recommended for characterizing 4-(4-Aminomethyl-phenyl)-butan-1-ol?
Answer:
- Reverse-phase HPLC : Effective for purity analysis, as demonstrated for 4-(Dimethylamino)butan-1-ol using Newcrom R1 columns with isocratic elution (e.g., 10 mM NH₄OAc in water:MeOH) .
- NMR spectroscopy : ¹H/¹³C NMR confirms structural features like the phenyl ring (δ 7.2–7.4 ppm) and alcohol protons (δ 1.5–2.0 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced: How can researchers resolve contradictions in reported biological activities of 4-(4-Aminomethyl-phenyl)-butan-1-ol?
Answer:
Discrepancies often arise from:
- Purity issues : Impurities >2% can skew bioassay results. Use titrimetric analysis (≥98% purity) and HPLC to verify sample quality .
- Assay variability : Standardize protocols (e.g., MIC assays for antimicrobial activity) across labs. For pheromone studies, validate enantiomer-specific activity via chiral GC and electroantennography (EAG) .
- Solvent effects : Compare results using DMSO vs. aqueous buffers to assess solubility-driven artifacts .
Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) in 4-(4-Aminomethyl-phenyl)-butan-1-ol derivatives?
Answer:
- Systematic substitution : Modify the phenyl ring (e.g., electron-withdrawing groups like -Cl) or alcohol chain length. For example, 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride showed enhanced bioactivity compared to non-halogenated analogs .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like G-protein-coupled receptors. Validate with in vitro assays (e.g., cAMP inhibition) .
- Pharmacophore mapping : Identify critical hydrogen-bond donors/acceptors using software like Schrödinger’s Phase .
Basic: What key factors should be considered when designing in vitro assays for 4-(4-Aminomethyl-phenyl)-butan-1-ol’s anti-inflammatory potential?
Answer:
- Cell line selection : Use RAW 264.7 macrophages for TNF-α/IL-6 suppression assays.
- Dose range : Test 1–100 µM concentrations, with dexamethasone as a positive control.
- Solvent compatibility : Ensure ≤0.1% DMSO to avoid cytotoxicity .
Advanced: How can computational tools predict the metabolic stability of 4-(4-Aminomethyl-phenyl)-butan-1-ol?
Answer:
- In silico metabolism : Use software like ADMET Predictor™ to identify cytochrome P450 (CYP) oxidation sites (e.g., benzylic carbon).
- MD simulations : Analyze binding to CYP3A4 over 100 ns trajectories to predict clearance rates .
- Experimental validation : Compare predicted metabolites with LC-MS/MS data from hepatic microsome incubations .
Basic: What are the stability challenges for 4-(4-Aminomethyl-phenyl)-butan-1-ol in aqueous solutions?
Answer:
- Hydrolysis : The primary alcohol and amine groups are prone to oxidation. Stabilize with antioxidants (e.g., 0.01% BHT) and store at pH 6–7 .
- Light sensitivity : Use amber vials to prevent photodegradation, as seen in analogs like 4-(4-Methoxyphenyl)-1-butanol .
Advanced: How can isotope labeling aid in tracing 4-(4-Aminomethyl-phenyl)-butan-1-ol’s pharmacokinetics?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
